(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol
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Overview
Description
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with a bromine atom, a hydroxyl group, and a dimethylphenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(3,4-dimethylphenyl)ethanol derivatives.
Oxidation: Formation of 1-(3,4-dimethylphenyl)ethanone.
Reduction: Formation of 1-(3,4-dimethylphenyl)ethane.
Scientific Research Applications
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3,4-dimethylphenyl)ethanone
- 1-(3,4-dimethylphenyl)ethanol
- 2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol
Uniqueness
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1 |
InChI Key |
PHRIPEMLGIZCFK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CBr)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
Origin of Product |
United States |
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